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molecular formula C6H4ClN3 B1365105 8-Chloroimidazo[1,2-a]pyrazine CAS No. 69214-33-1

8-Chloroimidazo[1,2-a]pyrazine

Cat. No. B1365105
M. Wt: 153.57 g/mol
InChI Key: PREWHWRWNMLCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362018B2

Procedure details

Bromoacetaldehyde diethyl acetal (200 mL, 1.3 mol) and a solution of 48% HBr (48 ml) are heated at reflux for 1.5 hours, then poured onto a suspension of NaHCO3 (100 g) in propan-2-ol (1.6 L). The resulting solid is filtered off and 2-amino-3-chloropyrazine (51.8 g, 0.4 mol) is added to the solution then heated to reflux, during which time a clear solution forms which precipitates over 2 hours. The reaction mixture is cooled and allowed to stand overnight, and the solid may be collected by filtration and washed with propan-2-ol and Et2O. The solid is added to a saturated solution of NaHCO3 (500 mL) and DCM (1 L). The aqueous layer is separated from the organic solvent and re-extracted with DCM (2×250 mL). The organic layers are combined and dried over MgSO4, filtered and evaporated to dryness, to afford a light brown solid. The propan-2-ol and Et2O liquors from washing the filter cake, are evaporated to give a pale brown solid which is washed with a saturated solution of NaHCO3 and extracted with DCM (X 3). The two solids were combined to afford compound 8-chloro-imidazo[1,2-a]pyrazine (59.1 g, 96%).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
51.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(O[CH2:8][CH3:9])CBr)C.Br.C([O-])(O)=O.[Na+].[NH2:16][C:17]1[C:22]([Cl:23])=[N:21][CH:20]=[CH:19][N:18]=1>CC(O)C>[Cl:23][C:22]1[C:17]2[N:18]([CH:8]=[CH:9][N:16]=2)[CH:19]=[CH:20][N:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
48 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.6 L
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
51.8 g
Type
reactant
Smiles
NC1=NC=CN=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered off
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, during which time a clear solution forms which
CUSTOM
Type
CUSTOM
Details
precipitates over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the solid may be collected by filtration
WASH
Type
WASH
Details
washed with propan-2-ol and Et2O
ADDITION
Type
ADDITION
Details
The solid is added to a saturated solution of NaHCO3 (500 mL) and DCM (1 L)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated from the organic solvent
EXTRACTION
Type
EXTRACTION
Details
re-extracted with DCM (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a light brown solid
WASH
Type
WASH
Details
The propan-2-ol and Et2O liquors from washing the filter cake
CUSTOM
Type
CUSTOM
Details
are evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale brown solid which
WASH
Type
WASH
Details
is washed with a saturated solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (X 3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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